An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorophenylacetic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-fluorophenylacetic acid (CAS No. 114897-92-6), a halogenated phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. As a key building block, its structural features—a carboxylic acid moiety, a bromine atom, and a fluorine atom on the phenyl ring—impart unique reactivity and make it a valuable precursor in the development of novel pharmaceutical agents and other functional organic molecules.[1]
This document moves beyond a simple recitation of data, offering insights into the causality behind the compound's properties and the experimental rationale for their characterization. It is designed to equip researchers with the foundational knowledge necessary for the effective utilization of this versatile reagent.
Molecular Structure and Core Chemical Identity
4-Bromo-2-fluorophenylacetic acid possesses a well-defined molecular architecture that dictates its chemical behavior. The IUPAC name for this compound is 2-(4-bromo-2-fluorophenyl)acetic acid.[2]
Table 1: Core Chemical Identity of 4-Bromo-2-fluorophenylacetic Acid
| Identifier | Value | Source |
| CAS Number | 114897-92-6 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.03 g/mol | [3] |
| Appearance | White solid | [1] |
| Purity (Typical) | >97.5% (HPLC) | [2] |
The strategic placement of the bromo and fluoro substituents on the phenyl ring, ortho and para to the acetic acid side chain, respectively, creates a unique electronic and steric environment. This substitution pattern is critical in directing further chemical transformations and influencing the molecule's interaction with biological targets.
Physicochemical Properties: A Blend of Experimental and Predicted Data
A thorough understanding of a compound's physicochemical properties is paramount for its application in research and development. While experimental data for 4-Bromo-2-fluorophenylacetic acid is not extensively available in the public domain, we can infer and predict certain characteristics based on its structure and by comparing it to analogous compounds.
Table 2: Key Physicochemical Properties of 4-Bromo-2-fluorophenylacetic Acid
| Property | Value | Method | Rationale and Comparative Insights |
| Melting Point | Not Experimentally Determined (Predicted to be in the range of 100-120 °C) | Prediction based on similar structures | The melting point of a crystalline solid is influenced by intermolecular forces. For comparison, 4-Bromophenylacetic acid has a melting point of 114-117 °C, while 4-Fluorophenylacetic acid melts at 81-83 °C. The presence of both halogen substituents in the target molecule likely results in a melting point within a similar range. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, THF) and sparingly soluble in water. | Structural Analogy | The carboxylic acid group imparts polarity and the capacity for hydrogen bonding, suggesting solubility in polar solvents. Phenylacetic acids generally exhibit limited solubility in water, which can be increased in basic aqueous solutions due to the formation of the carboxylate salt. The halogen substituents may slightly increase lipophilicity. |
| pKa | Not Experimentally Determined (Predicted to be around 4.0) | Prediction based on substituent effects | The pKa of phenylacetic acid is approximately 4.3. The electron-withdrawing nature of the fluorine and bromine atoms is expected to increase the acidity of the carboxylic acid, thereby lowering the pKa. For instance, the pKa of 4-Fluorophenylacetic acid is 4.25.[4] |
Analytical Characterization: Spectroscopic Fingerprints
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain.
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Aromatic Region (δ 7.0-7.5 ppm): The three protons on the phenyl ring will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (doublets and doublet of doublets) arising from both proton-proton and proton-fluorine couplings.
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Methylene Protons (δ ~3.7 ppm): The two protons of the -CH₂- group will likely appear as a singlet, though a small coupling to the ortho fluorine is possible.
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Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the -COOH group will be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.
The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
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Carbonyl Carbon (δ ~170-175 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal.
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Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons will appear in this range. The carbons directly attached to the fluorine and bromine atoms will show characteristic chemical shifts and C-F coupling. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
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Methylene Carbon (δ ~40 ppm): The -CH₂- carbon will appear in the aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted Characteristic IR Absorption Bands for 4-Bromo-2-fluorophenylacetic Acid
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Carboxylic Acid) | 1720-1700 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| C-F Stretch | 1250-1000 | Strong |
| C-Br Stretch | 700-500 | Medium |
The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl absorption is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, 4-Bromo-2-fluorophenylacetic acid is expected to show a molecular ion peak (M⁺) at m/z 232 and 234 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
Common Fragmentation Pathways:
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Loss of the carboxylic acid group (-COOH): This would result in a fragment at m/z 187/189.
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Loss of the entire acetic acid side chain (-CH₂COOH): This would lead to a fragment corresponding to the bromofluorobenzene cation at m/z 174/176.
Experimental Protocols: A Framework for Analysis
While specific protocols for this compound are not detailed in the literature, standard methodologies for the characterization of organic acids are applicable.
Determination of Melting Point
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Methodology: A small, dry sample of the crystalline compound is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.
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Causality: The melting point range provides an indication of the purity of the compound. A sharp melting point (a narrow range) is indicative of a pure substance.
Solubility Assessment
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Methodology: A small, known amount of 4-Bromo-2-fluorophenylacetic acid is added to a fixed volume of a solvent at a specific temperature. The mixture is agitated, and the solubility is determined by visual inspection or by analyzing the concentration of the dissolved solute.
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Causality: The "like dissolves like" principle governs solubility. The polar carboxylic acid group and the polarizable halogen atoms influence the compound's interaction with different solvents.
pKa Determination by Titration
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Methodology: A solution of the acid in a suitable solvent (e.g., a water/alcohol mixture) is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at the half-equivalence point.
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Causality: The pKa is a measure of the acid's strength. The electron-withdrawing substituents (F and Br) are expected to stabilize the conjugate base, making the acid stronger than unsubstituted phenylacetic acid.
Applications in Drug Discovery and Organic Synthesis
4-Bromo-2-fluorophenylacetic acid is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The presence of three distinct functional handles—the carboxylic acid, the bromine atom, and the fluorine atom—allows for a variety of chemical transformations.
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Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or it can be reduced to an alcohol.
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Bromine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
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Fluorine Atom: The fluorine atom can influence the electronic properties of the aromatic ring and can also be involved in specific interactions with biological targets, potentially enhancing binding affinity and metabolic stability.
The combination of these features makes 4-Bromo-2-fluorophenylacetic acid an attractive starting material for the synthesis of compounds with potential therapeutic applications.
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of 4-Bromo-2-fluorophenylacetic acid.
Workflow for Physicochemical Property Determination
Caption: General workflow for the synthesis, characterization, and property determination of a chemical compound.
Conclusion
4-Bromo-2-fluorophenylacetic acid is a compound with significant potential in synthetic chemistry, particularly in the realm of drug discovery. While a complete experimental dataset for its physicochemical properties is not yet available in the public literature, this guide has provided a robust framework for understanding its expected behavior based on its molecular structure and comparison with related compounds. The analytical methods and experimental workflows described herein offer a clear path for researchers to fully characterize this important building block and unlock its full potential in their synthetic endeavors.
References
- High-Purity 4-Bromo-2-fluorophenylacetic Acid: Synthesis, Applications, and Supplier Insights. (n.d.).
- Understanding the CAS Number 114897-92-6: Applications of 4-Bromo-2-fluorophenylacetic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
